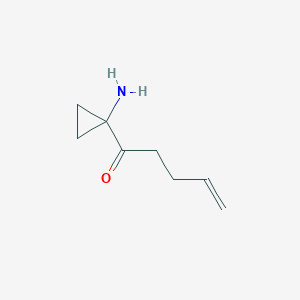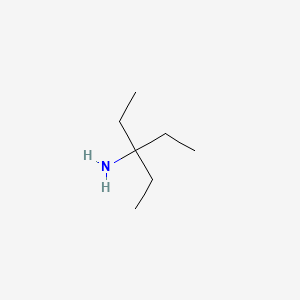![molecular formula C11H14ClNO3S B13168459 (1S)-2-chloro-1-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]ethanol](/img/structure/B13168459.png)
(1S)-2-chloro-1-[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-2-Chloro-1-(1-methanesulfonyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol is an organic compound that features a chloroethanol group attached to a methanesulfonyl-substituted indoline ring. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Chloro-1-(1-methanesulfonyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol typically involves multiple steps:
Formation of the Indoline Ring: Starting from an appropriate aniline derivative, the indoline ring can be formed through cyclization reactions.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation reactions using reagents like methanesulfonyl chloride.
Chlorination and Hydroxylation: The chloroethanol moiety can be introduced through chlorination followed by hydroxylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydroxyl group or hydrogen.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like NH3 (Ammonia) or RSH (Thiols).
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohols or hydrocarbons.
Substitution: Amines or thioethers.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity Studies: Investigated for potential biological activities such as enzyme inhibition or receptor binding.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Chemical Manufacturing: Used in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of (1S)-2-Chloro-1-(1-methanesulfonyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol would depend on its specific biological target. Generally, it could interact with enzymes or receptors, altering their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
(1S)-2-Chloro-1-(1-methanesulfonyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol: can be compared with other chloroethanol or methanesulfonyl-substituted indoline derivatives.
Uniqueness
Structural Features: The combination of a chloroethanol group and a methanesulfonyl-substituted indoline ring may confer unique chemical and biological properties.
Biological Activity: Differences in biological activity compared to similar compounds could highlight its potential as a lead compound in drug development.
Propiedades
Fórmula molecular |
C11H14ClNO3S |
|---|---|
Peso molecular |
275.75 g/mol |
Nombre IUPAC |
(1S)-2-chloro-1-(1-methylsulfonyl-2,3-dihydroindol-5-yl)ethanol |
InChI |
InChI=1S/C11H14ClNO3S/c1-17(15,16)13-5-4-8-6-9(11(14)7-12)2-3-10(8)13/h2-3,6,11,14H,4-5,7H2,1H3/t11-/m1/s1 |
Clave InChI |
REIBOYNMSSUGQA-LLVKDONJSA-N |
SMILES isomérico |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)[C@@H](CCl)O |
SMILES canónico |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-Aminocyclobutyl)methyl]-3-(propan-2-yl)urea](/img/structure/B13168386.png)
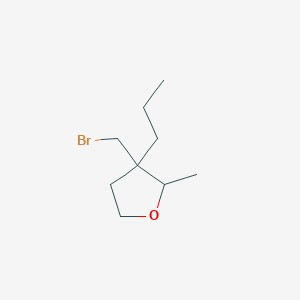
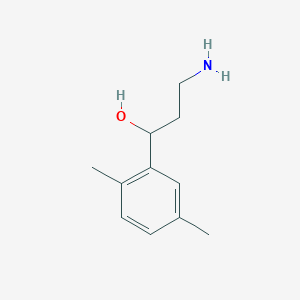
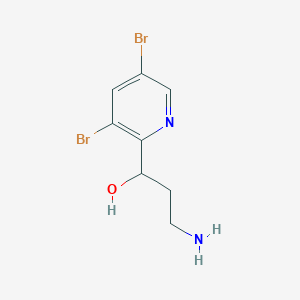
![1-Butyl-3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B13168410.png)

![4-Chloro-3-(propan-2-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13168425.png)
